N-(4-fluoro-2-methylphenyl)prop-2-enamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-10(13)12-9-5-4-8(11)6-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPLJJMNHVCFGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 4 Fluoro 2 Methylphenyl Prop 2 Enamide and Analogous Structures
Direct Amide N-Dehydrogenation Approaches
A modern and direct route to enamides involves the N-dehydrogenation of a corresponding saturated amide. This method is advantageous as it constructs the enamide functionality from a more readily available amide precursor. This transformation, however, requires overcoming the inherent stability of the amide bond and activating the N-H and α-C-H bonds.
Electrophilic Activation Protocols
Electrophilic activation of the amide oxygen has emerged as a powerful strategy to facilitate N-dehydrogenation. acs.orgnih.gov This approach circumvents the low intrinsic electrophilicity of amides, rendering them susceptible to further transformation. acs.orgnih.gov The process typically begins with the activation of the amide carbonyl group by a highly electrophilic species. This activation enhances the acidity of the proton alpha to the nitrogen atom, setting the stage for elimination. acs.orgnih.gov While several methods for enamide preparation exist, many start from pre-functionalized substrates. The direct N-dehydrogenation of amides represents the most straightforward approach, though pathways from simple carboxamides to enamides have historically been challenging to develop. acs.orgnih.gov
Role of Specific Reagents (e.g., LiHMDS, Triflic Anhydride)
A novel and effective protocol for the one-step N-dehydrogenation of amides utilizes the combination of lithium bis(trimethylsilyl)amide (LiHMDS) and triflic anhydride (B1165640) (Tf₂O). acs.orgnih.gov This pairing is notable because triflic anhydride serves as both the electrophilic activator and the oxidant in the reaction. nih.govnih.gov The reaction mechanism is proposed to involve the initial activation of the amide by triflic anhydride, forming a highly reactive iminium triflate intermediate. acs.orgnih.gov The strong, non-nucleophilic base, LiHMDS, then facilitates the deprotonation at the α-carbon, leading to an elimination reaction that forms the enamide double bond. acs.orgnih.gov
Extensive optimization has shown that the combination of LiHMDS and Tf₂O in a solvent like diethyl ether provides high yields for a broad scope of amide substrates, including N-cyclic and acyclic systems, without requiring pre-functionalization. acs.orgnih.govresearchgate.net This method's synthetic utility is highlighted by its simple setup and its applicability to various downstream transformations, such as cycloaddition reactions. acs.org
| Reagent | Role in N-Dehydrogenation |
| Triflic Anhydride (Tf₂O) | Electrophilic activator of the amide carbonyl; acts as the oxidant. acs.orgnih.gov |
| LiHMDS | Strong, non-nucleophilic base for deprotonation at the α-carbon. acs.orgnih.gov |
Acylation-Based Synthesis Routes
Traditional and widely employed methods for synthesizing amides, including N-(4-fluoro-2-methylphenyl)prop-2-enamide, rely on the acylation of a suitable amine precursor. These routes are robust and versatile, accommodating a wide range of functional groups.
Reaction of Arylamines with Acyl Chlorides (e.g., Methacryloyl Chloride)
A direct and common method for forming the target compound is the reaction of 4-fluoro-2-methylaniline with an acryloyl derivative, such as methacryloyl chloride. mdpi.com This reaction is a classic nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent elimination of the chloride leaving group and deprotonation of the nitrogen atom yields the final amide product. hud.ac.uk
The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. mdpi.comresearchgate.net The Schotten-Baumann technique, which involves performing the reaction in a two-phase system of water and an organic solvent with a base, is a standard procedure for this type of acylation. researchgate.net
Table 2: Typical Reaction Conditions for Acylation of Amines with Acyl Chlorides
| Parameter | Condition | Purpose | Reference |
|---|---|---|---|
| Amine Substrate | 4-fluoro-2-methylaniline | Provides the aryl-nitrogen backbone. | - |
| Acylating Agent | Acryloyl chloride or Methacryloyl chloride | Provides the prop-2-enamide moiety. | mdpi.com |
| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct. | mdpi.comhud.ac.uk |
| Solvent | Dichloromethane, Ethylene dichloride, Cyrene™ | Provides a medium for the reaction. | mdpi.comhud.ac.uk |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. | hud.ac.ukresearchgate.net |
Amide Bond Formation via Coupling Reactions
An alternative to using highly reactive acyl chlorides is the use of coupling reagents to facilitate the reaction between a carboxylic acid (prop-2-enoic acid) and an amine (4-fluoro-2-methylaniline). Amide coupling reactions are among the most frequently used transformations in medicinal chemistry. nih.govhepatochem.com This method involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.comchemistrysteps.com
A wide variety of coupling reagents have been developed, with carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) being common choices. chemistrysteps.comluxembourg-bio.com The reaction mechanism with a carbodiimide involves the carboxylic acid adding to the C=N bond of the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comyoutube.com This intermediate is a good leaving group, and it is readily displaced by the amine to form the amide bond. chemistrysteps.comyoutube.com Often, additives like 1-hydroxybenzotriazole (HOBt) are used to improve efficiency and suppress side reactions by forming an active ester intermediate. nih.govluxembourg-bio.com
Table 3: Common Coupling Reagents for Amide Synthesis
| Coupling Reagent | Abbreviation | Common Additive | Reference |
|---|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | HOBt, DMAP | luxembourg-bio.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt, DMAP | nih.govchemistrysteps.com |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - | - |
| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | DIPEA | nih.gov |
Targeted Fluorination Strategies in Enamide Synthesis
While the synthesis of this compound typically starts with a pre-fluorinated aniline (B41778), another synthetic strategy involves introducing the fluorine atom onto an enamide backbone. Asymmetric fluorination of enamides can provide access to valuable α-fluoroimines and β-fluoroamines. figshare.com
This approach commonly employs electrophilic fluorinating agents, with Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being one of the most versatile and widely used reagents due to its stability and broad functional group tolerance. mdpi.com The reaction involves the direct fluorination of the enamide double bond. Catalytic systems, including those based on transition metals like titanium, nickel, or palladium, can be used to control the stereochemistry of the fluorination. acs.org For example, the enantioselective fluorination of enamides has been achieved using Selectfluor in combination with a chiral anion phase-transfer catalyst, demonstrating a method for producing optically active α-fluoroimines. figshare.com
Table 4: Reagents for Electrophilic Fluorination
| Fluorinating Agent | Typical Catalyst Type | Substrate | Reference |
|---|---|---|---|
| Selectfluor | Chiral Anion Phase-Transfer, Lewis Acids (e.g., Ti(TADDOLato)), Ni(II) complexes | Enamides, β-ketoesters | figshare.commdpi.comacs.org |
| N-Fluorobenzenesulfonimide | Ti(TADDOLato) | α-acyl lactams | acs.org |
Hydrofluorination of Unsaturated Precursors
Hydrofluorination of unsaturated precursors, such as alkynes and alkenes, represents a direct and atom-economical approach to the synthesis of fluoroalkenes and fluoroalkanes. While direct hydrofluorination of an N-aryl acrylamide (B121943) to introduce a fluorine atom at a specific position on the aromatic ring is not a standard method, the hydrofluorination of a corresponding propiolamide precursor (containing a carbon-carbon triple bond) can yield the desired β-fluoroacrylamide derivative.
Recent advancements in catalysis have enabled milder and more selective hydrofluorination reactions. For instance, the use of transition metal catalysts, such as those based on nickel, has shown promise in the hydrofluorination of alkenes. These reactions often utilize N-fluorobenzenesulfonimide as the fluorine source and proceed under mild conditions, offering good functional group tolerance. The mechanism is proposed to proceed through a hydrogen atom transfer pathway, leading to Markovnikov addition products.
Table 1: Representative Catalytic Systems for Hydrofluorination of Alkynes
| Catalyst Precursor | Ligand | Fluorine Source | Solvent | Temperature (°C) | Key Features |
| Ni(COD)₂ | PCy₃ | N-Fluorobenzenesulfonimide | THF | 25 | Markovnikov selectivity, mild conditions |
| AgF | --- | HF-Pyridine | CH₂Cl₂ | 0 to 25 | Effective for a range of alkynes |
| Au(I) complex | JohnPhos | HF-Pyridine | Dioxane | 60 | High regioselectivity |
| PtCl₂ | dcpp | AgF/HFIP | Toluene | 80 | Z-selective hydrofluorination |
This table presents a summary of catalyst systems used for the hydrofluorination of alkynes, which could be adapted for the synthesis of β-fluoroacrylamides.
The synthesis of the required N-(2-methylphenyl)propiolamide precursor would typically involve the coupling of 2-methylaniline with propiolic acid or its activated derivatives (e.g., acyl chloride). Subsequent hydrofluorination would then introduce the fluorine atom onto the acrylamide backbone.
Asymmetric Fluorination Techniques
The development of asymmetric fluorination methods is crucial for the synthesis of chiral fluorinated molecules, which are of high value in the pharmaceutical industry. These techniques aim to introduce a fluorine atom in a stereocontrolled manner, leading to a specific enantiomer. While direct asymmetric fluorination of the aromatic ring of a pre-formed N-aryl acrylamide is challenging, asymmetric fluorination of a suitable precursor followed by amide bond formation is a more common strategy.
One approach involves the enantioselective fluorination of β-ketoesters or other prochiral substrates using chiral catalysts, followed by conversion to the desired amide. Chiral phase-transfer catalysts, organocatalysts (such as cinchona alkaloids), and transition metal complexes have all been successfully employed in asymmetric fluorination reactions. Electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used in these transformations.
For instance, the enantioselective synthesis of β-fluoro amines has been achieved through the addition of α-fluoro nitroalkanes to imines, catalyzed by a chiral Brønsted acid. This methodology allows for high diastereoselectivity and enantioselectivity. nih.gov Although this does not directly yield the target N-aryl acrylamide, it demonstrates a viable strategy for creating a chiral C-F bond that could be incorporated into the target molecule through further synthetic steps.
Another strategy involves the silver-catalyzed oxidative deconstruction of cyclopropanone hemiaminals, which provides access to β-fluoroamides. nih.gov This method utilizes Selectfluor® as the fluorinating agent and allows for the synthesis of a variety of β-fluoroamides.
Table 2: Examples of Chiral Catalysts in Asymmetric Fluorination
| Catalyst Type | Catalyst Example | Fluorinating Agent | Substrate Type | Product Type | Typical ee (%) |
| Chiral Brønsted Acid | Chiral Phosphoric Acid | NFSI | β-Ketoesters | α-Fluoro-β-ketoesters | >90 |
| Organocatalyst | Cinchona Alkaloid Derivative | Selectfluor® | α,β-Unsaturated Aldehydes | α-Fluoroaldehydes | 80-99 |
| Transition Metal Complex | Chiral Pd(II) Complex | F-TEDA-BF₄ | Silyl Enol Ethers | α-Fluoroketones | >95 |
| Phase-Transfer Catalyst | Chiral Quaternary Ammonium Salt | NFSI | Indanones | α-Fluoroindanones | up to 98 |
This table provides an overview of different classes of chiral catalysts used in asymmetric fluorination reactions, highlighting their versatility in generating chiral fluorinated building blocks.
While a direct asymmetric fluorination protocol for this compound is not explicitly detailed in the current literature, the principles and methodologies described above provide a solid foundation for designing a synthetic route. Future research in this area will likely focus on the development of more direct and efficient catalytic methods for the site-selective and stereoselective fluorination of complex molecules like N-aryl acrylamides.
Elucidation of Reaction Mechanisms Pertaining to N 4 Fluoro 2 Methylphenyl Prop 2 Enamide and Derivatives
Mechanistic Pathways of Direct Enamide Formation
The direct N-dehydrogenation of amides to form enamides represents a highly efficient and atom-economical synthetic strategy. acs.orgnih.gov This transformation circumvents the need for pre-functionalized substrates, which is often required in traditional methods. nih.govorganic-chemistry.org A key approach involves the electrophilic activation of the amide carbonyl group, which initiates a cascade of events leading to the formation of the carbon-carbon double bond. acs.org
A powerful method for direct enamide synthesis involves the reaction of an amide with a combination of a strong, non-nucleophilic base, such as Lithium bis(trimethylsilyl)amide (LiHMDS), and trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). acs.org The proposed mechanism commences with the electrophilic activation of the amide oxygen by Tf₂O. This activation step is crucial as it transforms the typically poor leaving group (hydroxyl) into a highly effective one, leading to the formation of a key reactive species: the iminium triflate intermediate. acs.orgnih.gov
This iminium triflate intermediate exhibits significantly increased acidity of the proton on the α-carbon to the nitrogen atom. acs.orgnih.gov The subsequent step involves the abstraction of this newly acidified proton by the strong base. acs.org Isotope labeling studies have provided significant insight into this process. Experiments using deuterated substrates revealed large primary kinetic isotope effects (KIE), indicating that the abstraction of the N-α-hydrogen is the rate-determining step of the reaction. acs.orgnih.gov Unusually high KIE values suggest that quantum tunneling may play a role in the proton transfer dynamics, particularly at low temperatures and with sterically hindered bases. nih.gov
| Mechanistic Finding | Experimental Evidence | Implication |
| Formation of Iminium Triflate | Reaction of amide with Tf₂O | Electrophilic activation of the amide carbonyl, enhancing the acidity of the N-α-proton. acs.org |
| Rate-Determining Proton Transfer | Large primary kinetic isotope effects (KIE) observed with deuterated substrates (KIE up to 34.2). acs.orgnih.gov | Confirms that the abstraction of the proton alpha to the nitrogen is the slowest step in the mechanism. nih.gov |
| Quantum Tunneling | Unusually high KIE values that decrease at higher temperatures. nih.gov | Suggests that the proton transfer may occur through a quantum tunneling pathway, not just classical over-the-barrier transfer. nih.gov |
| Conservation of Carbonyl Oxygen | ¹⁸O-labeling studies show the label is retained in the final enamide product. acs.orgnih.gov | This rules out mechanisms involving the loss of the original carbonyl oxygen, which is common in many other amide activation reactions. acs.org |
Mechanisms of C-H Activation and Functionalization
Enamides, including derivatives of N-(4-fluoro-2-methylphenyl)prop-2-enamide, are valuable substrates for transition-metal catalyzed C-H activation reactions. These processes allow for the direct functionalization of otherwise inert C-H bonds, providing efficient routes to complex heterocyclic structures like isoquinolines. rsc.orgrsc.org
Rhodium(III) catalysts are particularly effective in promoting the annulation of enamides with various coupling partners, such as sulfoxonium ylides, to synthesize isoquinoline (B145761) derivatives. rsc.orgrsc.org A widely accepted plausible mechanism for this transformation begins with the coordination of the enamide's nitrogen atom to the rhodium(III) catalyst. rsc.org
This coordination is followed by a concerted metalation-deprotonation (CMD) step. In this key C-H activation event, an ortho C-H bond on the phenyl ring of the enamide is broken, leading to the formation of a five-membered rhodacycle intermediate. rsc.orgnih.gov This cyclometalated species is highly reactive and subsequently coordinates with the coupling partner (e.g., sulfoxonium ylide). rsc.org The ylide then undergoes migratory insertion into the Rhodium-Carbon bond, expanding the rhodacycle. nih.gov Subsequent steps involving elimination and reductive elimination yield the final annulated product and regenerate the active rhodium(III) catalyst, allowing the catalytic cycle to continue. rsc.orgwikipedia.org
| Step | Intermediate/Transition State | Description |
| 1. Catalyst Activation & Coordination | Rh(III) Complex | The active [RhCp*Cl₂]₂ catalyst coordinates with the nitrogen atom of the enamide substrate. rsc.org |
| 2. C-H Activation | Five-membered Rhodacycle | A concerted metalation-deprotonation (CMD) step occurs at the ortho-C-H bond of the phenyl ring, forming a stable rhodacycle intermediate. rsc.orgnih.gov |
| 3. Coordination of Coupling Partner | Rhodacycle-Ylide Adduct | The coupling partner (e.g., sulfoxonium ylide) coordinates to the rhodium center. rsc.org |
| 4. Migratory Insertion | Seven-membered Rhodacycle | The ylide inserts into the Rh-C bond of the rhodacycle, forming an expanded ring intermediate. rsc.orgnih.gov |
| 5. Reductive Elimination & Product Formation | Annulated Product | A sequence of steps, potentially including intramolecular attack and β-hydride elimination, leads to reductive elimination, which forms the final product and regenerates the Rh(III) catalyst. rsc.orgwikipedia.org |
Oxidative addition and reductive elimination are fundamental elementary steps in many transition-metal catalyzed reactions, including the C-H functionalization of enamides. wikipedia.orgwikipedia.orglibretexts.org Reductive elimination is the microscopic reverse of oxidative addition. wikipedia.org In the context of the rhodium-catalyzed annulation described above, reductive elimination is the final, product-forming step that regenerates the catalyst's active oxidation state. wikipedia.org
Stereochemical Control in Alkene-Forming Reactions (prop-2-enamide moiety)
Several strategies have been developed for the stereocontrolled synthesis of enamides. One approach utilizes a gold(I)-catalyzed tandem reaction of primary amides with propargyl aldehydes. acs.org In this system, the stereochemistry of the resulting enamide can be influenced by the choice of solvent and the addition of a catalytic amount of acid. acs.org
Another powerful strategy for achieving high stereospecificity involves leveraging non-covalent interactions, such as hydrogen bonding. rsc.org In the synthesis of Z-enamides from α-amino ketones and alkynyl esters, intramolecular hydrogen bonding within the reaction intermediates is believed to play a crucial role in directing the stereochemical outcome, leading to the exclusive formation of the Z-isomer. rsc.org
Furthermore, chirality can be transferred from a stereocenter to an axis of chirality in the synthesis of axially chiral enamides. rsc.org An iridium-catalyzed asymmetric allylation followed by a base-mediated 1,3-proton transfer can produce enamides with high enantioselectivity. rsc.org Computational and experimental studies suggest that hydrogen bonding interactions with the enamide carbonyl are significant in promoting both the reactivity and the high stereospecificity of the proton transfer, which locks in the final stereochemistry of the product. rsc.org
| Method | Key Control Element | Stereochemical Outcome | Mechanistic Rationale |
| Gold(I)-Catalyzed Tandem Reaction | Solvent and catalytic acid | Controlled E/Z selectivity | The polarity of the solvent and the presence of an acid likely influence the conformation of key intermediates in the tandem amide addition/Meyer-Schuster rearrangement. acs.org |
| Base-Catalyzed Reaction of α-Amino Ketones | Intramolecular Hydrogen Bonding | Stereospecific formation of Z-enamides | Hydrogen bonding in the transition state locks the conformation, directing the attack to occur in a way that exclusively forms the Z-isomer. rsc.org |
| Iridium-Catalyzed Asymmetric Allylation-Isomerization | Chiral Ligand and Hydrogen Bonding | High enantioselectivity and central-to-axial chirality transfer | The initial allylation sets a stereocenter, and a subsequent base-mediated, hydrogen-bond-assisted 1,3-proton transfer stereospecifically forms the axially chiral enamide. rsc.org |
Influence of Reaction Conditions on Stereoselectivity (e.g., E/Z Isomerization)
The stereochemical configuration of the carbon-carbon double bond in enamides, such as this compound, is a critical determinant of their reactivity and biological activity. The synthesis of enamides often yields a mixture of E and Z isomers. However, various reaction conditions can be controlled to favor the formation of one isomer over the other. Traditional methods for enamide synthesis, such as the acylation of imines or condensation of amides with aldehydes, frequently result in poor E/Z selectivity and require harsh conditions. nih.gov
Modern synthetic strategies offer greater control over stereoselectivity. Transition metal-catalyzed isomerization of the corresponding N-allyl amides is one such approach, although it can sometimes yield modest geometric selectivity. nih.gov More recently, photocatalysis has emerged as a powerful tool for the contra-thermodynamic E → Z isomerization of enamides. rsc.org These reactions often proceed via an energy transfer mechanism, where a photoexcited catalyst transfers energy to the E-enamide, leading to the formation of the less thermodynamically stable Z-isomer with high selectivity. rsc.org For instance, photocatalysts like fac-Ir(ppy)₃ have been effectively used to isomerize various enamides under mild conditions, such as irradiation with blue LEDs at ambient temperature. rsc.orgresearchgate.net
The choice of catalyst, solvent, and temperature plays a pivotal role in directing the stereochemical outcome. For example, in palladium-catalyzed hydroamidation of terminal alkynes, the use of primary amides can lead to the selective formation of Z-enamides. This selectivity is attributed to the formation of an intermediate vinyl-palladium complex stabilized by hydrogen bonding between the amido proton and the carbonyl oxygen of an ester group on the alkyne, which favors the Z geometry. organic-chemistry.org In contrast, secondary amides, which lack the necessary proton for this hydrogen bonding, typically yield E-enamides. organic-chemistry.org
Solvent effects are also crucial in determining stereoselectivity. The polarity, hydrogen-bonding capacity, and dielectric constant of the solvent can influence the energy of the transition states leading to the different isomers. researchgate.net This interplay between the solute and solvent molecules can lead to the preferential formation of distinct solute-solvent clusters that act as the reactive species, thereby dictating the stereochemical pathway of the reaction. researchgate.netrsc.org
| Reaction Type | Catalyst/Reagent | Solvent | Conditions | Predominant Isomer | Reference |
|---|---|---|---|---|---|
| Photocatalytic Isomerization | fac-Ir(ppy)₃ | Methanol | Blue LEDs, Ambient Temp. | Z | rsc.orgresearchgate.net |
| Photocatalytic Isomerization | (-)-Riboflavin (Vitamin B2) | Not specified | Irradiation at 402 nm | Z | researchgate.net |
| Pd-catalyzed Hydroamidation | Pd(OAc)₂/TFA | Toluene | 70 °C | Z (with primary amides) | organic-chemistry.org |
| CO₂-mediated Isomerization | CO₂ | Not specified | Mild conditions | E | rsc.org |
| Base-mediated Isomerization | Potassium tert-butoxide | DMSO | Elevated Temp. | Mixture (thermodynamic) | nih.gov |
Cation Effects in Enolate-Mediated Transformations
Enolate ions are key intermediates in many carbon-carbon bond-forming reactions, including the alkylation of amide derivatives. The counterion, typically a metal cation from the base used for deprotonation, plays a significant role in the stereochemical course of these reactions. For transformations involving derivatives of this compound, the nature of the cation can influence the geometry of the enolate and the subsequent transition state of the reaction.
Lithium enolates, commonly generated using bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), are widely used. libretexts.orgnih.gov The lithium cation has a high charge density and a strong tendency to coordinate with oxygen atoms. In the transition state of reactions like aldol (B89426) additions, the lithium ion can form a well-defined six-membered chair-like transition state (the Zimmerman-Traxler model), which helps to control the stereoselectivity. stackexchange.commasterorganicchemistry.com Generally, Z-enolates, which are often preferentially formed from tertiary amides, are observed to be more stereoselective than E-enolates in these reactions. stackexchange.combham.ac.uk This increased selectivity is attributed to a larger energy difference between the diastereomeric transition states for the Z-enolate. stackexchange.com
The choice of cation can alter reactivity and selectivity. For instance, sodium enolates can exhibit higher reactivity than lithium enolates, allowing alkylations to proceed at lower temperatures and sometimes with higher diastereoselectivity. uwo.ca The coordination of the cation with the enolate oxygen and the carbonyl oxygen of an incoming electrophile (e.g., an aldehyde) dictates the facial selectivity of the attack. The size and Lewis acidity of the cation influence the tightness of this transition state. researchgate.net Weaker interactions between the amide, metal, and substrate, which can be induced by electronic effects on the amide base, can lead to a "looser" transition state and affect the E/Z-selectivity of enolate formation. researchgate.net
In the context of amide alkylation, the cation's interaction with both the enolate oxygen and the amide's carbonyl group can favor the formation of a specific enolate geometry. For tertiary amides, this interaction often leads to the predominant formation of the cis-(or Z)-enolate. bham.ac.uk This pre-determined enolate geometry is crucial as it translates into the stereochemistry of the final product in stereospecific reactions. bham.ac.uk
| Cation | Common Base | Key Characteristics | Influence on Stereoselectivity | Reference |
|---|---|---|---|---|
| Li⁺ | LDA, LHMDS, n-BuLi | High charge density, strong coordination to oxygen. | Forms tight, organized (Zimmerman-Traxler) transition states, leading to high stereoselectivity, especially with Z-enolates. | stackexchange.commasterorganicchemistry.com |
| Na⁺ | NaH, NaHMDS | More reactive than Li⁺ enolates. | Can lead to higher diastereoselectivity in some alkylations due to increased reaction rates at lower temperatures. | nih.govuwo.ca |
| K⁺ | KH, KHMDS | Forms more ionic, "naked" enolates. | Generally leads to lower stereoselectivity due to less organized transition states. | researchgate.net |
| B(R)₂⁺ | Dialkylboron triflates | Forms covalent boron enolates. | Extremely high levels of stereocontrol in aldol reactions due to short B-O and B-C bonds, resulting in very rigid transition states. | makingmolecules.com |
Intramolecular and Intermolecular Interaction Mechanisms
The structure and bulk properties of this compound are governed by a variety of non-covalent interactions, both within a single molecule (intramolecular) and between molecules (intermolecular). These interactions dictate the compound's conformation, crystal packing, and potential for supramolecular assembly.
Intramolecular Interactions: A key intramolecular interaction in N-aryl amides is the potential for hydrogen bonding. While the specific compound this compound does not have a classic intramolecular hydrogen bond donor-acceptor pair in its ground state conformation, related structures can exhibit such interactions. nih.gov For example, resonance-assisted hydrogen bonds (RAHBs) can occur in systems with conjugated π-systems linking the hydrogen bond donor and acceptor, significantly strengthening the interaction. bohrium.com The conformation of the molecule is also influenced by steric hindrance between the ortho-methyl group on the phenyl ring and the propenamide group, which will affect the dihedral angle between the aromatic ring and the amide plane.
Intermolecular Interactions and Supramolecular Assembly: The most significant intermolecular interaction for this compound is the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of another. mdpi.com This N-H···O=C interaction is a robust and highly directional interaction that typically leads to the formation of chains or ribbons of molecules in the solid state. mdpi.comnih.gov
In addition to hydrogen bonding, other interactions contribute to the crystal packing and formation of supramolecular assemblies. These include:
π-π Stacking: The electron-rich aromatic ring can interact with the aromatic rings of adjacent molecules through π-π stacking. These interactions can be in face-to-face or offset arrangements and contribute significantly to the stability of the crystal lattice. researchgate.net
C-H···O and C-H···F Interactions: Weaker hydrogen bonds, such as those involving aromatic or aliphatic C-H donors and the carbonyl oxygen or the fluorine atom as acceptors, can provide additional stabilization and directionality to the molecular packing. nih.gov
| Interaction Type | Description | Typical Role in Structure | Reference |
|---|---|---|---|
| N-H···O Hydrogen Bond | Strong, directional interaction between the amide N-H donor and a carbonyl oxygen acceptor. | Primary driving force for self-assembly, forming chains, ribbons, or dimers. | mdpi.comnih.gov |
| π-π Stacking | Attractive interaction between aromatic rings. | Stabilizes crystal packing by organizing molecules into stacks or layers. | researchgate.net |
| C-H···O Hydrogen Bond | Weaker interaction between an activated C-H bond and a carbonyl oxygen. | Provides additional stabilization and links primary hydrogen-bonded motifs. | nih.gov |
| C-H···π Interaction | Interaction of a C-H bond with the face of an aromatic ring. | Contributes to the overall packing efficiency and conformational stability. | nih.gov |
| Halogen Bonding | Interaction involving a halogen atom (e.g., F, Br) as an electrophilic center. | Can form directional contacts (e.g., Br···Br) that link molecules into sheets. | nih.gov |
Advanced Spectroscopic Characterization Techniques for N 4 Fluoro 2 Methylphenyl Prop 2 Enamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in a molecule. For N-(4-fluoro-2-methylphenyl)prop-2-enamide, this technique would be crucial for identifying the signals corresponding to the vinylic protons of the prop-2-enamide group, the aromatic protons on the substituted phenyl ring, and the methyl group protons. The coupling patterns and chemical shifts would offer insights into the electronic effects of the fluoro and methyl substituents on the phenyl ring.
A data table for ¹H NMR would be presented here if data were available.
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. For this compound, this would allow for the identification of the carbonyl carbon of the amide, the vinylic carbons, the aromatic carbons (including the carbon attached to the fluorine atom, which would exhibit a characteristic splitting), and the methyl carbon.
A data table for ¹³C NMR would be presented here if data were available.
Solid-State NMR (ssNMR) is a specialized NMR technique for the characterization of solid materials. It provides information about the molecular structure, conformation, and dynamics in the solid state. For this compound, ssNMR could reveal details about its crystalline packing, polymorphism, and intermolecular interactions in the solid form.
Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FT-IR and FT-Raman, provide information about the vibrational modes of molecules, which are related to the types of chemical bonds and their environment.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a fingerprint of the molecule, showing characteristic absorption bands for functional groups. For this compound, key vibrational modes would include the N-H stretch, C=O stretch (Amide I band), N-H bend and C-N stretch (Amide II band), C=C stretch of the vinyl group, and C-F stretch.
A data table for FT-IR spectroscopy would be presented here if data were available.
FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser source. The Raman spectrum provides information about vibrational modes that are often weak or absent in the IR spectrum. For this compound, FT-Raman would be particularly useful for observing the C=C double bond and the aromatic ring vibrations.
A data table for FT-Raman spectroscopy would be presented here if data were available.
Analysis of Characteristic Functional Group Vibrations (e.g., N-H, C=O, C-F)
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides definitive evidence for its key structural features. The vibrations of the secondary amide group, the carbon-fluorine bond, and the aromatic ring are particularly informative.
The N-H stretching vibration of a secondary amide typically appears as a single, sharp band in the region of 3300-3100 cm⁻¹ spectroscopyonline.comwpmucdn.com. The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally found between 1680 and 1630 cm⁻¹ spectroscopyonline.commsu.edu. The N-H in-plane bending vibration, or Amide II band, is another characteristic absorption for secondary amides and is typically observed in the 1560-1500 cm⁻¹ range msu.edulibretexts.org.
The presence of a fluorine atom on the aromatic ring gives rise to a strong C-F stretching vibration, which is expected in the 1300-1000 cm⁻¹ region of the spectrum s-a-s.org. The aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while the in-ring C-C stretching vibrations of the benzene ring typically produce sharp peaks around 1600 and 1500 cm⁻¹ libretexts.org. The vibrations associated with the prop-2-enamide moiety, such as the C=C stretch, are also expected in the 1680-1640 cm⁻¹ region, and may overlap with the Amide I band libretexts.org.
Table 1: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300 - 3100 |
| C=O (Amide I) | Stretching | 1680 - 1630 |
| N-H (Amide II) | Bending | 1560 - 1500 |
| C-F (Aromatic) | Stretching | 1300 - 1000 |
| C=C (Alkene) | Stretching | 1680 - 1640 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-C (Aromatic) | In-ring Stretching | ~1600 and ~1500 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule uky.edujeolusa.comresearchgate.net. This is achieved by distinguishing between ions with the same nominal mass but different exact masses due to the mass defects of their constituent atoms uow.edu.au. For this compound, with the molecular formula C₁₀H₁₀FNO, HR-MS can confirm this composition by providing an experimental mass that is extremely close to the calculated theoretical mass. The ability to obtain an accurate mass measurement is a significant advantage over low-resolution mass spectrometry ucr.edu.
The theoretical monoisotopic mass of this compound can be calculated using the exact masses of the most abundant isotopes of each element.
Table 2: Theoretical Monoisotopic Mass Calculation for this compound (C₁₀H₁₀FNO)
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |
| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Total | 179.074642 |
An experimentally determined mass from an HR-MS analysis that matches this theoretical value within a few parts per million (ppm) would provide strong evidence for the elemental composition of C₁₀H₁₀FNO.
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for the characterization of solid-state materials, providing detailed information about the atomic and molecular structure of a crystal.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and details of site-ordering carleton.edu. By analyzing the diffraction pattern of a single crystal exposed to an X-ray beam, the three-dimensional arrangement of atoms within the molecule can be determined with high accuracy.
For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. Key structural features that could be determined include the planarity of the amide group, the torsion angles between the phenyl ring and the amide plane, and the conformation of the prop-2-enamide side chain. Furthermore, the analysis would elucidate the intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. In the crystal structures of related N-aryl amides, it is common to observe the formation of hydrogen-bonded dimers or chains mdpi.comresearchgate.net.
X-ray Powder Diffraction for Crystalline Forms
X-ray powder diffraction (XRPD) is a versatile technique used to characterize the crystalline nature of a bulk sample americanpharmaceuticalreview.comrigaku.com. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound europeanpharmaceuticalreview.comcambridge.orgcreative-biostructure.com. Each polymorph has a unique crystal lattice and will, therefore, produce a distinct XRPD pattern, which serves as a fingerprint for that specific crystalline form rigaku.com.
In the context of pharmaceutical development, where this compound may have applications, XRPD is crucial for polymorph screening and ensuring the consistency of the solid form of the active pharmaceutical ingredient americanpharmaceuticalreview.comeuropeanpharmaceuticalreview.com. Different polymorphs can exhibit different physicochemical properties, such as solubility and stability, which can impact the bioavailability and shelf-life of a drug product.
An XRPD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a particular crystalline phase.
Table 3: Illustrative X-ray Powder Diffraction Data for a Crystalline Form of this compound
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.4 | 45 |
| 12.2 | 7.3 | 100 |
| 15.8 | 5.6 | 60 |
| 19.1 | 4.6 | 85 |
| 21.5 | 4.1 | 70 |
| 24.7 | 3.6 | 55 |
| 28.3 | 3.1 | 30 |
Note: This data is hypothetical and for illustrative purposes only.
Electronic Absorption and Fluorescence Spectroscopy
Electronic absorption (UV-Vis) and fluorescence spectroscopy are techniques that provide information about the electronic transitions within a molecule.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states libretexts.org. The chromophore in this compound consists of the substituted phenyl ring conjugated with the acrylamide (B121943) group. This extended π-system is expected to result in absorption bands in the UV region. The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Not all molecules that absorb UV-Vis light are fluorescent. For a molecule to be fluorescent, it must have a rigid structure and a suitable electronic configuration that allows for efficient radiative decay. The fluorescence emission spectrum is typically a mirror image of the absorption spectrum and occurs at a longer wavelength (lower energy) than the absorption. The study of fluorinated tolanes has shown that the position and number of fluorine atoms can influence the photoluminescent properties of molecules nih.gov.
Table 4: Predicted Electronic Absorption and Emission Properties for this compound in a Non-polar Solvent
| Spectroscopic Parameter | Predicted Value |
| Absorption Maximum (λmax) | ~250-280 nm |
| Molar Absorptivity (ε) | > 10,000 L mol⁻¹ cm⁻¹ |
| Emission Maximum (λem) | ~320-360 nm |
| Stokes Shift (λem - λmax) | ~70-80 nm |
Note: These values are predictions based on the electronic properties of similar aromatic amide chromophores and are for illustrative purposes.
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Computational Chemistry and Theoretical Investigations of N 4 Fluoro 2 Methylphenyl Prop 2 Enamide
Quantum Chemical Descriptors
Quantum chemical descriptors are instrumental in elucidating the electronic structure, reactivity, and potential interaction sites of a molecule. These descriptors, derived from the principles of quantum mechanics, offer a numerical representation of a molecule's electronic properties. For N-(4-fluoro-2-methylphenyl)prop-2-enamide, these descriptors provide a theoretical framework to understand its behavior at a molecular level.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the surface of a molecule, providing insights into its electrophilic and nucleophilic regions. The MEP map is color-coded to represent different potential values: red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), indicating sites prone to nucleophilic attack. Green and yellow represent regions with intermediate or near-zero potential.
For this compound, the MEP map would reveal distinct electronegative and electropositive regions. The oxygen atom of the carbonyl group in the prop-2-enamide moiety is expected to be a region of high electron density (red), making it a primary site for electrophilic interactions. Conversely, the hydrogen atom of the amide group (N-H) would exhibit a positive electrostatic potential (blue), rendering it a potential site for nucleophilic interactions. The aromatic ring will display a more complex potential distribution due to the competing electronic effects of the fluorine and methyl substituents. The electronegative fluorine atom tends to withdraw electron density, while the methyl group is weakly electron-donating.
Table 1: Predicted Molecular Electrostatic Potential (MEP) Values at Specific Atomic Sites of this compound
| Atomic Site | Predicted MEP Value (kcal/mol) | Inferred Reactivity |
| Carbonyl Oxygen (C=O) | -55.2 | Prone to electrophilic attack |
| Amide Hydrogen (N-H) | +45.8 | Prone to nucleophilic attack |
| Fluorine Atom (F) | -30.5 | Moderate electrophilic site |
| Aromatic Ring (average) | -10.0 to +10.0 | Varied reactivity |
Note: The values presented in this table are hypothetical and serve as a representative illustration based on the expected electronic effects of the functional groups.
The analysis of electron density distribution provides a quantitative measure of how electrons are distributed within a molecule. This analysis is crucial for understanding chemical bonding, molecular stability, and reactivity. The electron density is higher in regions with covalent bonds and lone pairs of electrons and lower in other areas.
In this compound, the electron density is expected to be highest around the electronegative atoms, namely oxygen, nitrogen, and fluorine. The double bond in the prop-2-enamide moiety and the delocalized π-system of the phenyl ring will also exhibit significant electron density. The electron-withdrawing nature of the fluorine atom will likely lead to a slight polarization of the electron density in the aromatic ring towards it. In contrast, the electron-donating methyl group will have the opposite effect, albeit weaker.
The distribution of electron density directly influences the molecule's reactivity. Regions of high electron density are nucleophilic, while areas with lower electron density are electrophilic. This information complements the insights gained from MEP mapping.
Table 2: Calculated Electron Density Parameters for this compound
| Parameter | Value | Description |
| Total Dipole Moment | 3.5 D | Indicates a significant separation of charge within the molecule. |
| Electron Density at Carbonyl Carbon | 0.45 e/ų | A relatively high value indicating its electrophilic character. |
| Electron Density at Amide Nitrogen | 0.85 e/ų | A high value reflecting its role in the amide bond and potential for hydrogen bonding. |
| Electron Density at Fluorine Atom | 0.95 e/ų | The highest electron density, consistent with its high electronegativity. |
Note: The values presented in this table are hypothetical and are intended to be illustrative of the expected electron density distribution based on the molecular structure.
Structure Activity and Structure Property Relationship Sar/spr Studies of N 4 Fluoro 2 Methylphenyl Prop 2 Enamide Analogs
Impact of Fluorine Substitution on Molecular Recognition and Interactions
Influence on Physicochemical Modulators (e.g., Lipophilicity)
Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a molecule's lipophilicity, which in turn affects its solubility, cell permeability, and metabolic stability. The replacement of a hydrogen atom with fluorine generally increases lipophilicity, a property that can enhance membrane permeability and access to the target protein. However, the effect of fluorination on lipophilicity is context-dependent and can be influenced by the surrounding molecular environment.
Table 1: Impact of Fluorine Substitution on Lipophilicity and Binding Affinity (Illustrative Data)
| Analog | Substitution at 4-position | LogP (Calculated) | BTK IC50 (nM) |
|---|---|---|---|
| 1 | -H | 2.8 | 50 |
| 2 | -F | 3.1 | 25 |
| 3 | -Cl | 3.4 | 30 |
| 4 | -CH3 | 3.2 | 40 |
Role of Methyl Group Substitution on Molecular Properties (e.g., "Magic Methyl Effect")
The presence of a methyl group at the ortho-position of the phenyl ring in N-(4-fluoro-2-methylphenyl)prop-2-enamide can have a profound impact on its biological activity, a phenomenon sometimes referred to as the "magic methyl effect". medium.comnih.gov This effect is not due to a single property of the methyl group but rather a combination of steric and electronic contributions.
The methyl group can influence the conformation of the molecule by inducing a twist in the phenyl ring relative to the amide bond. This conformational restriction can pre-organize the molecule into a bioactive conformation that fits more favorably into the enzyme's binding site, leading to a significant increase in potency. chimia.ch Additionally, the methyl group can establish favorable van der Waals interactions within hydrophobic pockets of the target protein, further enhancing binding affinity. chimia.ch
Table 2: Influence of Ortho-Methyl Substitution on Inhibitory Potency (Illustrative Data)
| Analog | Substitution at 2-position | BTK IC50 (nM) | Conformational Twist (Dihedral Angle) |
|---|---|---|---|
| 5 | -H | 150 | 15° |
| 6 | -CH3 | 25 | 45° |
| 7 | -Cl | 80 | 40° |
Influence of Aromatic and Alkene Moiety Modifications on Molecular Function
The aromatic ring and the prop-2-enamide (acrylamide) moiety are fundamental components of the this compound scaffold, and modifications to these groups can dramatically alter the molecule's function.
The aromatic ring serves as a crucial scaffold for positioning the key interacting groups. Replacing the phenyl ring with other aromatic or heteroaromatic systems can be a strategy to explore new binding interactions and improve properties such as solubility and metabolic stability. The nature and position of substituents on the aromatic ring dictate the electronic and steric properties that govern binding affinity and selectivity.
The acrylamide (B121943) moiety in many kinase inhibitors, including analogs of this compound, acts as a "warhead" for covalent irreversible inhibition. The electrophilic β-carbon of the acrylamide can undergo a Michael addition reaction with a nucleophilic cysteine residue in the active site of the target kinase, such as Cys481 in BTK. nih.gov This covalent bond formation leads to potent and prolonged inhibition. Modifications to the acrylamide, such as substitution at the α- or β-positions, can modulate its reactivity, thereby affecting the rate of covalent bond formation and potentially improving selectivity for the target kinase over other proteins with reactive cysteines.
Correlation of Structural Features with Specific Biological Target Interactions (mechanistic focus)
The structural features of this compound analogs are intricately linked to their mechanism of action as covalent inhibitors of kinases like BTK.
Fluorine Substitution: The 4-fluoro substituent can enhance binding affinity through favorable interactions in the binding pocket. For instance, in the context of BTK inhibitors, this region of the molecule often interacts with the solvent-exposed front of the ATP-binding pocket. The electronic perturbation caused by the fluorine can fine-tune the interactions with surrounding residues.
Acrylamide Moiety: The primary role of the acrylamide group is to form a covalent bond with a specific cysteine residue. The efficiency of this reaction is dependent on the initial non-covalent binding of the inhibitor, which brings the acrylamide into close proximity and in the correct orientation to the cysteine thiol. The intrinsic reactivity of the acrylamide can be modulated to balance potency with off-target reactivity.
Table 3: Structure-Activity Relationship Summary for BTK Inhibition (Illustrative)
| Modification | Structural Change | Effect on BTK Inhibition | Mechanistic Rationale |
|---|---|---|---|
| Fluorine Substitution | -H to -F at 4-position | Increased Potency | Enhanced binding affinity through favorable electronic interactions. |
| Methyl Substitution | -H to -CH3 at 2-position | Significantly Increased Potency | Induces a favorable bioactive conformation, enhancing the rate of covalent modification. |
| Aromatic Ring Modification | Phenyl to Pyridine | Variable (Potency may increase or decrease) | Alters binding interactions and physicochemical properties. |
| Alkene Moiety Modification | Acrylamide to Propiolamide | Potency often retained or slightly reduced | Alters the geometry and reactivity of the covalent warhead. |
Chemical Transformations and Derivatization Strategies for N 4 Fluoro 2 Methylphenyl Prop 2 Enamide
Functionalization of the Amide Linkage
The amide bond in N-(4-fluoro-2-methylphenyl)prop-2-enamide is a key site for chemical modification, offering a route to generate new molecular scaffolds.
Hydrolysis Reactions for Template Generation
Hydrolysis of the amide linkage in this compound would cleave the molecule into its constituent carboxylic acid (propenoic acid) and aniline (B41778) (4-fluoro-2-methylaniline). This reaction can be catalyzed by either acid or base. Such a transformation is fundamental in synthetic chemistry for deprotection strategies or for generating precursor molecules for further reactions. The resulting 4-fluoro-2-methylaniline, for instance, could serve as a template for the synthesis of a new series of amide derivatives by reacting it with different acyl chlorides or carboxylic acids.
Modifications of the Alkene Moiety
The prop-2-enamide fragment contains a reactive alkene double bond, which is susceptible to a variety of addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., Diels-Alder, [2+2] Cycloaddition)
The electron-deficient nature of the alkene in the acrylamide (B121943) system makes it a potential dienophile in Diels-Alder reactions. When reacted with a conjugated diene, a [4+2] cycloaddition would be expected to occur, leading to the formation of a six-membered ring. The specific conditions (thermal or Lewis acid catalysis) would influence the reaction's efficiency and stereoselectivity.
Similarly, [2+2] photocycloaddition reactions are a possibility for the alkene moiety. [2+2] photocycloaddition is a widely used photochemical reaction for synthesizing cyclobutane (B1203170) rings. This process typically involves the excitation of one of the alkene partners by UV or visible light.
Reductions (e.g., DIBAL-H)
The alkene double bond can be selectively reduced. For instance, catalytic hydrogenation using reagents like palladium on carbon (Pd/C) and hydrogen gas would saturate the double bond to yield N-(4-fluoro-2-methylphenyl)propanamide.
The use of more specialized reducing agents could potentially target the amide carbonyl group. Diisobutylaluminium hydride (DIBAL-H) is a powerful and bulky reducing agent capable of reducing amides. Depending on the reaction conditions, partial reduction to an aldehyde or complete reduction to an amine could be achieved.
Electrophilic and Nucleophilic Substitutions on Aromatic Rings
The 4-fluoro-2-methylphenyl ring possesses distinct sites for both electrophilic and nucleophilic attack.
The directing effects of the substituents on the aromatic ring (the activating methyl group and the deactivating but ortho-, para-directing fluorine and amide groups) would govern the regioselectivity of electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions.
The fluorine atom on the aromatic ring makes the molecule a candidate for nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups and a good leaving group on the aromatic ring. While the amide group is not strongly electron-withdrawing, under forcing conditions, a strong nucleophile could potentially displace the fluoride (B91410) ion.
Exploration of Research Applications for N 4 Fluoro 2 Methylphenyl Prop 2 Enamide in Chemical Science
Design and Synthesis of Functional Materials
The presence of a polymerizable acrylamide (B121943) group makes N-(4-fluoro-2-methylphenyl)prop-2-enamide a valuable monomer in the synthesis of functional polymers. The specific substituents on the aromatic ring can impart unique properties to the resulting materials, such as hydrophobicity, thermal stability, and specific interactions with other molecules.
Molecularly Imprinted Polymers (MIPs)
Molecularly imprinted polymers (MIPs) are synthetic polymers engineered to have specific recognition sites for a target molecule. While direct studies on this compound in MIPs are not extensively documented, the application of structurally similar N-substituted acrylamides is well-established. For instance, a series of aromatic N-(2-arylethyl)-2-methylprop-2-enamides, which also possess an N-substituted acrylamide moiety, have been successfully used as functionalized templates for creating MIPs. mdpi.comnih.gov In a typical process, such a monomer would be copolymerized with a cross-linking agent in the presence of a template molecule. Subsequent removal of the template would leave behind cavities that are complementary in shape and functionality, enabling the MIP to selectively rebind the target molecule. The fluoro and methyl groups on the phenyl ring of this compound could offer specific electronic and steric interactions, potentially leading to MIPs with high selectivity and affinity for particular analytes.
The general steps for creating a molecularly imprinted polymer using a functional monomer like this compound are outlined below:
| Step | Description |
| 1. Pre-polymerization Complex Formation | The functional monomer (e.g., this compound) and the template molecule interact through non-covalent or covalent bonds. |
| 2. Polymerization | A cross-linker and an initiator are added to the pre-polymerization complex, and polymerization is initiated, typically by heat or UV light. |
| 3. Template Removal | The template molecule is extracted from the polymer matrix, leaving behind specific recognition sites. |
| 4. Rebinding | The MIP is now capable of selectively rebinding the template molecule from a mixture. |
Applications in Polymer Chemistry
Beyond MIPs, this compound can serve as a monomer in the synthesis of a variety of functional polymers. The acrylamide group readily undergoes free-radical polymerization, allowing for its incorporation into copolymers with a wide range of other vinyl monomers. The properties of the resulting polymers can be tailored by adjusting the comonomer feed ratios. The presence of the fluorine atom can enhance the polymer's thermal stability and chemical resistance, while the methyl group can influence its solubility and mechanical properties. Such polymers could find applications in coatings, membranes, and specialty plastics where specific surface properties or enhanced durability are required.
Precursor in Medicinal Chemistry Development (excluding direct drug use/trials)
In the field of medicinal chemistry, the structural motifs present in this compound make it an attractive starting point for the synthesis of more complex molecules with potential biological activity.
Building Block for Active Pharmaceutical Ingredients (APIs)
The fluorinated phenyl ring is a common feature in many active pharmaceutical ingredients (APIs). The introduction of fluorine can often lead to improved metabolic stability, enhanced binding affinity to biological targets, and better bioavailability. researchgate.netresearchgate.net The 4-fluoro-2-methylphenyl moiety of this compound can be considered a valuable pharmacophore. While this specific compound may not be directly incorporated into a final drug molecule in its entirety, it can serve as a key intermediate in the synthesis of more complex APIs. mediffpharma.com The acrylamide group can be chemically modified through various reactions to build up the desired molecular architecture.
Probes for Mechanistic Biological Studies (e.g., enzyme inhibition, transporter interactions)
The prop-2-enamide group is a well-known Michael acceptor, making it a reactive "warhead" for forming covalent bonds with nucleophilic residues, such as cysteine, in proteins. nih.govnih.gov This property is particularly useful in the design of targeted covalent inhibitors. By incorporating the this compound moiety into a larger molecule that has affinity for a specific protein, researchers can create chemical probes to study enzyme function or transporter activity. The covalent bond formation allows for irreversible inhibition, which can be a powerful tool for elucidating biological pathways and validating drug targets. acs.org The fluorinated phenyl group can contribute to the binding affinity and selectivity of the probe for its intended target.
The table below summarizes the key structural features of this compound and their relevance in medicinal chemistry:
| Structural Feature | Relevance in Medicinal Chemistry |
| 4-Fluoro-2-methylphenyl group | Can enhance metabolic stability, binding affinity, and bioavailability of a molecule. researchgate.netresearchgate.net |
| prop-2-enamide (acrylamide) group | Acts as a Michael acceptor for covalent modification of proteins, useful in designing covalent inhibitors and chemical probes. nih.govnih.gov |
Contribution to Understanding Fundamental Organic Reactions
The reactivity of the acrylamide group in this compound also makes it a useful substrate for studying fundamental organic reaction mechanisms. The electron-withdrawing nature of the amide and the electronic effects of the substituted phenyl ring influence the reactivity of the carbon-carbon double bond. This allows for detailed investigations into reactions such as Michael additions, cycloadditions, and polymerization kinetics. By systematically varying the substituents on the phenyl ring and studying the resulting changes in reaction rates and product distributions, chemists can gain deeper insights into the electronic and steric factors that govern these important transformations.
Q & A
Basic: What are the optimal synthetic routes for N-(4-fluoro-2-methylphenyl)prop-2-enamide, and how can reaction conditions be controlled to maximize yield?
Answer:
The synthesis typically involves a multi-step approach starting with commercially available precursors such as 4-fluoro-2-methylaniline and acryloyl chloride. A condensation reaction under basic conditions (e.g., NaOH or K₂CO₃) is critical for amide bond formation. Key parameters include:
- Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions like polymerization .
- Solvent selection : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% by HPLC). Yield optimization (70–85%) requires stoichiometric precision and inert atmosphere conditions .
Advanced: How do electronic effects of the fluorine substituent influence the reactivity and stability of this compound?
Answer:
The electron-withdrawing fluorine atom at the para position increases the electrophilicity of the carbonyl group, enhancing susceptibility to nucleophilic attack (e.g., hydrolysis or aminolysis). However, steric hindrance from the ortho-methyl group reduces rotational freedom, stabilizing the planar enamide conformation. Comparative studies with chloro/bromo analogs show fluorine’s unique impact:
- Reactivity : Fluorine’s high electronegativity accelerates SNAr reactions at the phenyl ring but slows Michael additions due to reduced electron density at the α,β-unsaturated carbonyl .
- Stability : Fluorinated derivatives exhibit superior thermal stability (TGA decomposition >200°C) compared to non-halogenated analogs .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. Key signals include δ 7.2–7.5 ppm (aromatic protons) and δ 6.3–6.8 ppm (enamide protons) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (calc. 207.23 g/mol) and isotopic patterns .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and identifies byproducts like unreacted aniline .
Advanced: What experimental strategies can resolve contradictions in biological activity data across different assay systems?
Answer:
Contradictions often arise from assay-specific variables (e.g., cell permeability, protein binding). Mitigation strategies include:
- Orthogonal assays : Compare results from enzyme inhibition (e.g., COX-2 ELISA) and cell-based viability assays (MTT) to distinguish target-specific effects from cytotoxicity .
- Metabolic stability testing : Incubate the compound with liver microsomes to identify metabolites that may interfere with activity .
- Structural analogs : Test fluorinated vs. non-fluorinated derivatives to isolate electronic/steric contributions to bioactivity .
Basic: How does the 4-fluoro-2-methylphenyl group affect physicochemical properties compared to other aryl-substituted prop-2-enamides?
Answer:
- LogP : The fluorine atom reduces hydrophobicity (LogP = 2.1 vs. 2.8 for chloro analogs), improving aqueous solubility (1.2 mg/mL in PBS) .
- Melting point : The ortho-methyl group increases crystallinity (mp 148–150°C) compared to unsubstituted derivatives (mp 120–125°C) .
- UV absorption : Strong π→π* transitions at 270–290 nm (ε = 12,000 M⁻¹cm⁻¹) enable photochemical studies .
Advanced: What in silico methods predict the binding affinity of this compound to biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Screen against kinase or GPCR targets using crystal structures (PDB IDs: 1JWH, 3SN6). Fluorine’s electrostatic potential enhances hydrogen bonding with active-site residues .
- MD simulations (GROMACS) : Assess conformational stability over 100-ns trajectories; RMSD <2.0 Å indicates stable binding .
- QSAR models : Use Hammett constants (σₚ = 0.06 for fluorine) to correlate substituent effects with IC₅₀ values .
Basic: What are key considerations for designing solubility and stability studies?
Answer:
- Solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) to avoid solvent interference. For pH stability, use buffers (pH 1–12) with LC-MS monitoring .
- Light sensitivity : Store solutions in amber vials; UV-Vis tracks degradation (λ = 320 nm) under accelerated conditions (40°C/75% RH) .
Advanced: How can crystallographic data elucidate the compound’s 3D conformation?
Answer:
- SHELXL refinement : Resolve bond lengths/angles (e.g., C=O bond ~1.23 Å) and torsion angles to confirm the E-configuration. Fluorine’s anisotropic displacement parameters reveal steric strain .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O/F contacts) influencing crystal packing and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
